Destruxin A, 2-L-valine-
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Overview
Description
Destruxin A, 2-L-valine- is a cyclodepsipeptidic mycotoxin isolated from the entomopathogenic fungus Metarhizium spp. It is part of the destruxin family, which consists of cyclic depsipeptides known for their insecticidal properties . Destruxin A, 2-L-valine- has been extensively studied for its biological activities, particularly its toxic effects on insects .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of destruxins, including Destruxin A, 2-L-valine-, typically involves the formation of a 19-membered macrocyclic structure through macrolactamization. This process can be achieved in solution-phase synthesis . The preparation of a combinatorial library based on the structure of destruxins has also been carried out using the split-and-pool method .
Industrial Production Methods: Industrial production of destruxins often involves the cultivation of Metarhizium spp. fungi under controlled conditions to optimize the yield of the desired compound . The extraction and purification processes are then employed to isolate Destruxin A, 2-L-valine- from the fungal culture.
Chemical Reactions Analysis
Types of Reactions: Destruxin A, 2-L-valine- undergoes various chemical reactions, including oxidation, reduction, and substitution . These reactions are essential for modifying the compound’s structure and enhancing its biological activity.
Common Reagents and Conditions: Common reagents used in the synthesis and modification of Destruxin A, 2-L-valine- include N-methyltransferase, which is involved in the methylation of amino acids within the depsipeptide structure . Reaction conditions often involve specific temperature and pH settings to ensure optimal yields.
Major Products Formed:
Scientific Research Applications
Destruxin A, 2-L-valine- has a wide range of scientific research applications:
Mechanism of Action
Destruxin A, 2-L-valine- exerts its effects by targeting multiple cellular structures and processes. It binds to various proteins involved in cytoskeletal components, cell motility, protein transcription, and translation pathways . This multi-targeted approach leads to cell death by disrupting cell adhesion, motility, and organelle function .
Comparison with Similar Compounds
- Destruxin B
- Destruxin E
- Destruxin A1
Comparison: Destruxin A, 2-L-valine- is unique due to its specific amino acid composition, including N-methyl-L-valine and N-methyl-L-alanine . This composition contributes to its distinct biological activities compared to other destruxins .
Destruxin B and Destruxin E share similar cyclic depsipeptide structures but differ in their amino acid residues and biological activities . Destruxin A1, on the other hand, has a different amino acid composition, which affects its insecticidal properties .
Properties
CAS No. |
79386-02-0 |
---|---|
Molecular Formula |
C28H45N5O7 |
Molecular Weight |
563.7 g/mol |
IUPAC Name |
(3R,10S,13S,16S,19S)-10,11,14-trimethyl-13,16-di(propan-2-yl)-3-prop-2-enyl-4-oxa-1,8,11,14,17-pentazabicyclo[17.3.0]docosane-2,5,9,12,15,18-hexone |
InChI |
InChI=1S/C28H45N5O7/c1-9-11-20-26(37)33-15-10-12-19(33)25(36)30-22(16(2)3)27(38)32(8)23(17(4)5)28(39)31(7)18(6)24(35)29-14-13-21(34)40-20/h9,16-20,22-23H,1,10-15H2,2-8H3,(H,29,35)(H,30,36)/t18-,19-,20+,22-,23-/m0/s1 |
InChI Key |
QRPSKGICZOQNNG-GDXKHXNESA-N |
Isomeric SMILES |
C[C@H]1C(=O)NCCC(=O)O[C@@H](C(=O)N2CCC[C@H]2C(=O)N[C@H](C(=O)N([C@H](C(=O)N1C)C(C)C)C)C(C)C)CC=C |
Canonical SMILES |
CC1C(=O)NCCC(=O)OC(C(=O)N2CCCC2C(=O)NC(C(=O)N(C(C(=O)N1C)C(C)C)C)C(C)C)CC=C |
Origin of Product |
United States |
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